molecular formula C9H9BrO B024917 3-(2-Bromophenyl)propanal CAS No. 107408-16-2

3-(2-Bromophenyl)propanal

Cat. No. B024917
M. Wt: 213.07 g/mol
InChI Key: LZYQKMVDCBFOOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Bromophenyl)propanal and related compounds involves various methods. A notable approach is the TEMPO-catalyzed oxidation method, which offers reliable results for synthesizing brominated aldehydes (Jauch, 2000). Another method involves a base-catalyzed condensation reaction using substituted aldehydes and fluorinated acetophenone, as explored in the synthesis of chalcones (Rasool et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-(2-Bromophenyl)propanal is characterized by the presence of a bromine atom on the aromatic ring, which significantly influences its chemical behavior. Structural characterizations often involve various spectroscopic methods, including NMR and mass spectrometry, as seen in similar brominated compounds (Thanigaimani et al., 2015).

Chemical Reactions and Properties

3-(2-Bromophenyl)propanal participates in various chemical reactions due to its reactive aldehyde group and the presence of the bromine atom. For instance, it can undergo Suzuki cross-coupling reactions (Rizwan et al., 2014) and can be a precursor in the synthesis of different organic compounds, including propargylamines (D’hooghe et al., 2004).

Physical Properties Analysis

The physical properties of 3-(2-Bromophenyl)propanal, like other brominated organic compounds, are influenced by the presence of the bromine atom. This can affect its melting and boiling points, solubility, and other physical characteristics.

Chemical Properties Analysis

Chemically, 3-(2-Bromophenyl)propanal exhibits typical aldehyde reactivity, such as undergoing condensation reactions. The bromine atom also imparts unique reactivity, allowing it to participate in halogenation and cross-coupling reactions. Its chemical properties are often studied using Density Functional Theory (DFT) and other computational methods to predict reactivity and interaction with other molecules (Kumari et al., 2014).

Scientific Research Applications

  • Synthesis, Characterization, Crystal Structure, and DFT Study of 3-Bromo-N-(3-Fluorophenyl)benzenesulfonamide

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities

  • Synthesis, Antimicrobial and Antifungal Activity of 3-(2-Bromophenyl)-5-(Alkylthio)-4-Phenyl-4H-1,2,4-Triazoles

  • 3-(2-Bromophenyl)propionic acid

  • 3-(2-Bromophenyl)acrylic acid

  • 3-(4-Bromophenyl)propanal

  • 2-(3-Bromophenyl)propanal

  • Transformation Reactions of the Betti Base Derivatives

  • 3-Carboxy-Substituted 1,2,3,4-Tetrahydroquinolines as Inhibitors of Myeloid Cell Leukemia 1 (Mcl-1)

Safety And Hazards

Safety data suggests that contact with “3-(2-Bromophenyl)propanal” should be avoided. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

3-(2-bromophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYQKMVDCBFOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450099
Record name 3-(2-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)propanal

CAS RN

107408-16-2
Record name 3-(2-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
W Wang, GP Li, SF Wang, ZF Shi… - Chemistry–An Asian …, 2015 - Wiley Online Library
Daphenylline, a novel daphniphyllum alkaloid, boasts a fused and bridging ring system coupled with six stereogenic centers. Here we present a direct and short construction of the …
Number of citations: 25 onlinelibrary.wiley.com
JA Sirvent, F Foubelo, M Yus - Het‐erocycles, 2014 - core.ac.uk
The addition of a Grignard reagent to both enantiomeric N-tert-butanesulfinyl imines derived from 3-(2-bromophenyl) propanal 8 proceeded with high diastereoselectivity. The resulting …
Number of citations: 25 core.ac.uk
MP Cooke Jr, RK Widener - The Journal of Organic Chemistry, 1987 - ACS Publications
The lithium-halogen exchange-initiated intramolecular conjugate addition reactions of some model unsaturated acylphosphoranes have been examined. The effects of halide type, …
Number of citations: 88 pubs.acs.org
MP Quick, B Wuensch - Tetrahedron: Asymmetry, 2015 - Elsevier
Two routes for the synthesis of (2-bromophenyl)propionaldehyde derivatives 5 and 8–10 were followed. In the first route, aldehyde 4 was homologated by a Wittig reaction and the …
Number of citations: 2 www.sciencedirect.com
JA Sirvent, F Foubelo, M Yus - The Journal of Organic Chemistry, 2014 - ACS Publications
The diastereoselective addition of an allylic indium intermediate to chiral o-bromophenyl sulfinyl imine 4 proceeded with good levels of diastereoselectivity. The resulting homoallylic …
Number of citations: 51 pubs.acs.org
F Foubelo, M Yus - Russian Chemical Bulletin, 2016 - Springer
Chiral N-(tert-butyl)sulfinyl aldimines easily prepared from commercially available compounds have been used as starting materials for the following processes: (i) hydrogen transfer, (ii) …
Number of citations: 5 link.springer.com
F Rabasa-Alcaniz, A Asensio… - The Journal of …, 2017 - ACS Publications
The intramolecular 1,3-dipolar cycloaddition of ortho-substituted 1,1,1-trifluoromethylstyrene-derived nitrones is described. Tricyclic fused isoxazolidines were obtained as major or …
Number of citations: 21 pubs.acs.org
H Shah - 1999 - repository.lboro.ac.uk
This section contains a brief overview of alkyl radicals in synthesis and methods for their generation. The aminyl radical section gives a brief description of the nature of the radical and …
Number of citations: 3 repository.lboro.ac.uk
SE Booth, PR Jenkins, CJ Swain… - Journal of the Chemical …, 1994 - pubs.rsc.org
The oxime ethers 2a–e have been cyclised with Bu3SnH to the alkoxyamino-3-methylidenechromanes 3a–e. Seven-membered ring formation was observed when the oxime ethers 7a, …
Number of citations: 7 pubs.rsc.org
JA Mendes, PRR Costa, M Yus… - Beilstein Journal of …, 2021 - beilstein-journals.org
The synthesis of nitrogen-containing heterocycles, including natural alkaloids and other compounds presenting different types of biological activities have proved to be successful …
Number of citations: 20 www.beilstein-journals.org

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